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Cat. No.: B8144546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing LEO 39652, a potent, "dual-soft"

phosphodiesterase 4 (PDE4) inhibitor, as a research tool to investigate the intricate

pathophysiology of atopic dermatitis (AD). While clinical development of LEO 39652 was halted

due to insufficient drug availability at the target site in patients, its well-defined mechanism of

action makes it a valuable pharmacological probe for in vitro and ex vivo studies.

Introduction to Atopic Dermatitis and PDE4
Inhibition
Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of

genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1] A key

feature of AD is the predominance of a Type 2 inflammatory response, characterized by the

release of cytokines such as IL-4, IL-13, and IL-31. This inflammatory cascade is, in part,

regulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP).

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thus downregulating its anti-

inflammatory effects. By inhibiting PDE4, levels of cAMP are increased, leading to the

suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and

a reduction in the inflammatory response. LEO 39652 was designed as a potent PDE4 inhibitor

for topical application.[2][3]
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LEO 39652: A Tool for Preclinical Research
LEO 39652 is a "dual-soft" drug, engineered to be highly active at the target site (the skin) but

rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing

potential side effects.[2][3] Although this compound did not achieve sufficient local

concentrations in clinical trials to demonstrate efficacy, its potent in vitro activity makes it an

excellent candidate for dissecting the role of PDE4 in AD-related cellular and tissue-level

processes.

Key Research Applications:
Investigating the role of PDE4 in cytokine production: Elucidate the specific contribution of

PDE4 to the production of key AD-related cytokines (e.g., TSLP, IL-6, IL-8) by keratinocytes

and immune cells.

Exploring the impact of PDE4 inhibition on epidermal barrier function: Assess the effect of

increased cAMP levels on the expression and localization of crucial skin barrier proteins like

filaggrin and loricrin in in vitro and ex vivo models of AD.

Dissecting immune cell responses: Analyze the influence of PDE4 inhibition on the

activation, proliferation, and cytokine secretion of T cells and other immune cells implicated

in AD pathogenesis.

Comparative studies: Use LEO 39652 as a reference compound to evaluate the potency and

efficacy of novel topical anti-inflammatory drug candidates.

Quantitative Data Summary
The following tables summarize the in vitro potency of LEO 39652 from preclinical studies.

Table 1: In Vitro Potency of LEO 39652 against PDE4 Subtypes
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PDE4 Subtype IC50 (nM)

PDE4A 1.2

PDE4B 1.2

PDE4C 3.0

PDE4D 3.8

Data sourced from MedchemExpress.

Table 2: In Vitro Potency of LEO 39652 on TNF-α Release

Assay Cell Type Stimulant IC50 (nM)

TNF-α Release Human PBMCs LPS 6.0

Data sourced from MedchemExpress.

Signaling Pathway
Caption: PDE4 Inhibition Pathway by LEO 39652.

Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of LEO 39652 on atopic

dermatitis pathophysiology.

Protocol 1: PDE4 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of LEO 39652 against specific PDE4

subtypes.

Materials:

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

cAMP substrate
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Assay buffer

LEO 39652

384-well microplates

Plate reader capable of fluorescence polarization or other suitable detection method

Procedure:

Prepare serial dilutions of LEO 39652 in DMSO and then dilute in assay buffer to the final

desired concentrations.

Add the diluted LEO 39652 or vehicle control (DMSO) to the wells of the 384-well plate.

Add the recombinant PDE4 enzyme to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding the cAMP substrate to each well.

Incubate for 60 minutes at room temperature.

Stop the reaction and measure the product formation using a suitable detection method as

per the assay kit manufacturer's instructions.

Calculate the percent inhibition for each concentration of LEO 39652 and determine the IC50

value by fitting the data to a four-parameter logistic curve.

Protocol 2: TNF-α Release from Human PBMCs
This protocol measures the effect of LEO 39652 on the release of TNF-α from stimulated

human peripheral blood mononuclear cells (PBMCs).

Materials:

Human PBMCs isolated from whole blood

RPMI-1640 medium
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Fetal bovine serum (FBS)

Lipopolysaccharide (LPS)

LEO 39652

96-well cell culture plates

Human TNF-α ELISA kit

Procedure:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

Pre-incubate the cells with various concentrations of LEO 39652 or vehicle control for 1 hour

at 37°C.

Stimulate the cells with LPS (100 ng/mL) and incubate for 18-24 hours at 37°C.

Centrifuge the plate and collect the cell culture supernatants.

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit

according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α release and determine the IC50 value.

Protocol 3: 3D Reconstructed Human Epidermis (RHE)
Model of Atopic Dermatitis
This protocol describes the establishment of an in vitro AD-like phenotype in a 3D RHE model

and its treatment with LEO 39652.

Materials:
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Commercially available RHE kits or in-house cultured RHEs

Keratinocyte growth medium

Human IL-4 and IL-13

LEO 39652 formulated in a suitable vehicle for topical application

Phosphate-buffered saline (PBS)

TRIzol reagent for RNA extraction

Antibodies for immunofluorescence (e.g., anti-filaggrin, anti-loricrin)

Procedure:

Culture the RHEs at the air-liquid interface according to the manufacturer's instructions.

To induce an AD-like phenotype, supplement the culture medium with a cocktail of IL-4 (50

ng/mL) and IL-13 (50 ng/mL) for 48-72 hours.

Prepare a topical formulation of LEO 39652 at various concentrations.

Apply the LEO 39652 formulation or vehicle control to the surface of the RHEs.

Incubate for an additional 24-48 hours.

At the end of the treatment period, harvest the RHEs for analysis:

Gene Expression: Extract RNA using TRIzol and perform qRT-PCR to analyze the

expression of genes related to inflammation (e.g., TSLP, IL8) and barrier function (e.g.,

FLG, LOR).

Protein Expression: Fix the tissues in formalin, embed in paraffin, and perform

immunofluorescence staining for barrier proteins.

Cytokine Secretion: Collect the culture medium and measure the concentration of

secreted cytokines (e.g., TSLP, IL-8) by ELISA.
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Protocol 4: Ex Vivo Human Skin Explant Model
This protocol utilizes ex vivo human skin to study the effects of LEO 39652 in a more

physiologically relevant setting.

Materials:

Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and

consent)

Culture medium (e.g., DMEM)

LEO 39652 formulation

Tools for creating skin explants (e.g., biopsy punch)

Transwell inserts

Materials for cAMP measurement (e.g., cAMP ELISA kit)

Procedure:

Prepare 8-mm full-thickness skin explants using a biopsy punch.

Place the explants on Transwell inserts at the air-liquid interface in culture medium.

Allow the skin to equilibrate for 24 hours.

Topically apply the LEO 39652 formulation or vehicle control to the epidermal surface of the

explants.

Incubate for the desired time period (e.g., 6, 24 hours).

Harvest the skin explants and homogenize the tissue.

Measure the intracellular cAMP levels in the tissue homogenates using a competitive ELISA-

based cAMP assay kit, following the manufacturer's protocol.

Compare the cAMP levels in LEO 39652-treated explants to vehicle-treated controls.
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Experimental Workflows

In Vitro AD Model Workflow
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Caption: Workflow for 3D RHE Model of Atopic Dermatitis.

Ex Vivo Skin Explant Workflow
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Caption: Workflow for Ex Vivo Human Skin Explant Studies.

Conclusion
LEO 39652, despite its clinical trial outcome, remains a potent and selective PDE4 inhibitor that

can be effectively used in a preclinical setting. The application notes and protocols provided

here offer a comprehensive guide for researchers to leverage this compound to further unravel

the complex pathophysiology of atopic dermatitis, aiding in the discovery and development of

novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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